![molecular formula C15H19FN6 B6456856 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine CAS No. 2549006-20-2](/img/structure/B6456856.png)
4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
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Overview
Description
4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Mechanism of Action
Target of Action
Similar compounds such as 4-ethyl-5-fluoro-6-hydroxypyrimidine and 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline are used in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents . This suggests that the compound may target enzymes or proteins involved in fungal growth and reproduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 5-fluoropyrimidine with piperazine under controlled conditions to form an intermediate, which is then further reacted with 4-ethyl-2-methylpyrimidine. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-ethyl-5-fluoro-6-hydroxypyrimidine: Another pyrimidine derivative used in the preparation of bio-active compounds such as broad-spectrum antifungal agents.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also exhibit significant biological activities, including antibacterial and antiviral properties.
Uniqueness
4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a fluoropyrimidine moiety with a piperazine ring and additional ethyl and methyl groups makes it a versatile compound for various applications in research and industry .
Biological Activity
The compound 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular structure of the compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C15H19FN4 |
Molecular Weight | 284.34 g/mol |
CAS Number | 2640899-12-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. The compound is believed to inhibit certain kinases, which play a critical role in cancer cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound targets kinases such as PfGSK3 and PfPK6, which are implicated in the regulation of cell growth and differentiation. In vitro studies have shown that it can significantly inhibit these kinases, leading to reduced cell viability in cancer models .
- Modulation of Signaling Pathways : By binding to specific receptors, the compound may alter downstream signaling pathways that are crucial for tumor growth and metastasis.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 50 µM depending on the cell type .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, although further investigation is required to determine its efficacy and mechanism against specific pathogens.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study conducted by Kato et al. (2022) investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations .
- Inhibition of Plasmodial Kinases : Another study focused on the inhibition of PfGSK3 and PfPK6 kinases by this compound, demonstrating its potential use as an antimalarial agent. The compound showed effective inhibition with IC50 values below 100 nM against both kinases .
Research Findings
Recent findings underscore the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives:
Compound Modification | Effect on Activity |
---|---|
Addition of Fluorine | Increased potency against kinases |
Variation in Piperazine Substituents | Altered selectivity towards specific targets |
These modifications have been integral in optimizing the pharmacological profile of similar compounds and may provide insights into future drug design strategies.
Properties
IUPAC Name |
4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6/c1-3-13-8-14(20-11(2)19-13)21-4-6-22(7-5-21)15-17-9-12(16)10-18-15/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVGHTRCFNWBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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